molecular formula C10H15N3O2 B13429339 (s)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol

(s)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol

Cat. No.: B13429339
M. Wt: 209.24 g/mol
InChI Key: OGRXKBUCZFFSTL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, commonly known as NNAL, is a major metabolite of the potent tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) . Both NNK and its metabolite NNAL are classified as human carcinogens by the International Agency for Research on Cancer . NNAL is a critical biomarker in public health and toxicology research, as its detection in urine is a specific and reliable indicator of human exposure to NNK . Quantifying urinary NNAL allows for the assessment of uptake of this carcinogen in smokers and users of various tobacco products, making it an invaluable tool for studies on smoking cessation, harm reduction strategies, and carcinogen metabolism . Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are routinely used for the sensitive and accurate measurement of NNAL and its glucuronide conjugates (total NNAL) in biological samples . Research into NNAL provides essential insights into the mechanisms of tobacco-related carcinogenesis, particularly for cancers of the lung . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-[(4S)-4-hydroxy-4-pyridin-3-ylbutyl]-N-methylnitrous amide

InChI

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/t10-/m0/s1

InChI Key

OGRXKBUCZFFSTL-JTQLQIEISA-N

Isomeric SMILES

CN(CCC[C@@H](C1=CN=CC=C1)O)N=O

Canonical SMILES

CN(CCCC(C1=CN=CC=C1)O)N=O

Origin of Product

United States

Preparation Methods

Biological Matrix and Initial Extraction

NNAL is typically measured in biological fluids such as urine, where it exists in free and conjugated forms (glucuronides). Preparation begins with:

  • Sample Volume : Commonly, 0.25 mL urine samples are used, which is a reduction from earlier methods requiring up to 5 mL, preserving limited sample availability in longitudinal studies.
  • Internal Standard Addition : A stable isotope-labeled internal standard ([^2H_3]-NNAL) is spiked into the urine to ensure quantification accuracy.
  • Buffering : Sodium phosphate buffer (1 M, pH 6.8) is added to maintain pH for enzymatic reactions and extraction efficiency.

Liquid-Liquid Extraction

  • Solvent : Ethyl acetate (2 mL) is added to the urine sample.
  • Mixing : Vortex-mixing for 5 minutes ensures efficient extraction of NNAL into the organic phase.
  • Phase Separation : Centrifugation separates the organic layer, which is collected and dried under nitrogen.

Derivatization Procedures

Purpose of Derivatization

Derivatization enhances ionization efficiency and detection sensitivity in LC/MS. For NNAL, forming a pre-ionized quaternary ammonium derivative significantly improves analytical sensitivity.

N-Propylation Derivatization

  • Reagents : A mixture of acetonitrile and n-propyl iodide (80:20 v/v) is used.
  • Conditions : The dried extract is reacted with the derivatizing reagent at 60°C for 12 hours in sealed tubes.
  • Reaction : This forms the N-propyl derivative of NNAL, which carries a permanent positive charge, facilitating enhanced detection by mass spectrometry.

Post-Derivatization Cleanup

  • The reaction mixture is dried again under nitrogen.
  • It is then dissolved in 1% formic acid in water.
  • Ethyl acetate (6 mL) is added, vortexed, and centrifuged; the organic phase is discarded to remove impurities.
  • The aqueous phase pH is adjusted to 8 using ammonium hydroxide.
  • Purification is performed using a weak cation exchange (WCX) solid-phase extraction (SPE) column.
  • The derivative is eluted with 5% formic acid in methanol, dried, and reconstituted in mobile phase for LC/MS analysis.

Analytical Methodology

Liquid Chromatography

  • Column : C18 reverse-phase column (Phenomenex Luna C18, 5 μm, 100 × 2 mm).
  • Mobile Phase : Gradient elution using aqueous 10 mM ammonium acetate with 1% acetonitrile and 0.01% formic acid (solvent A) and acetonitrile (solvent B).
  • Flow Rate : 0.2 mL/min.
  • Gradient : Starts at 0% B, ramps to 100% B over 14 minutes, held, then re-equilibrated.

Mass Spectrometry

  • Ionization : Heated electrospray ionization (HESI) in positive ion mode.
  • Detection : Multiple reaction monitoring (MRM) of transitions specific to the N-propylated NNAL and its isotope-labeled internal standard.
  • Sensitivity : The derivatization step increases sensitivity by approximately 20-fold compared to non-derivatized NNAL.

Data and Method Validation

Parameter Value/Range Notes
Sample volume 0.25 mL urine Reduced volume for limited sample availability
β-Glucuronidase units 750 units For complete hydrolysis of glucuronides
Derivatization temperature 60°C For 12 hours
Derivatization reagent ratio Acetonitrile:n-propyl iodide 80:20 Ensures efficient N-propylation
LC flow rate 0.2 mL/min Optimized for peak shape and resolution
Detection limit ~20 pg/mL (0.10 nM) Lower limit of quantification
Calibration range 20–1000 pg/mL Linear response confirmed
Stability >500 injections on column Column stability under method conditions

Research Findings and Applications

  • The method enables quantification of free and total NNAL in urine with high specificity and sensitivity.
  • Analysis of NNAL and its glucuronide metabolites allows classification of individuals into metabolizer phenotypes (poor, intermediate, extensive), which correlate with lung cancer risk.
  • The use of stable isotope dilution combined with derivatization and LC/MS provides a robust platform for biomonitoring tobacco carcinogen exposure in epidemiological studies.
  • The reduced sample volume requirement preserves precious biospecimens in longitudinal cohorts.

Chemical Reactions Analysis

3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives .

Scientific Research Applications

4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol, commonly referred to as NNAL, is a nitrosamine and a major metabolite of the tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) . NNAL is found in tobacco and in the urine of subjects exposed to tobacco products .

Scientific Research Applications

NNAL serves primarily as a biomarker in scientific research, particularly in studies related to tobacco exposure and cancer risk .

Biomarker for Tobacco Exposure: NNAL, along with its glucuronides, is utilized as a biomarker for assessing the uptake of the tobacco-specific carcinogen NNK . Measuring total NNAL (the sum of NNAL and its glucuronides) in urine samples helps determine the extent of an individual's exposure to tobacco carcinogens .
Exposure Studies: NNAL has been used to assess exposure to environmental tobacco smoke (ETS) in infants . Studies have shown a correlation between the levels of NNAL in infants' urine and the amount of cigarette smoking in their home environment, suggesting that NNAL can be a useful marker for ETS exposure in vulnerable populations .
Carcinogenicity Research: As a metabolite of the carcinogenic NNK, NNAL is also studied for its potential role as a carcinogen . Research explores the carcinogenic effects of NNAL and its potential contribution to lung cancer development in smokers .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

NNAL belongs to the tobacco-specific nitrosamines (TSNAs), a family of carcinogens derived from nicotine and related alkaloids. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Compound Structure Key Differences from NNAL
NNK 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone NNAL’s parent compound; contains a ketone group instead of a hydroxyl group .
NNN N'-Nitrosonornicotine Lacks the butyl chain and nitrosamino group at position 4; primarily targets oral tissues .
iso-NNAL iso4-(Methylnitrosamino)-4-(3-pyridyl)-1-butanol Structural isomer with nitrosamino group at position 4; metabolic fate less studied .
NAT N'-Nitrosoanatabine Derived from anatabine; lacks the pyridyl-butanol backbone of NNAL .

Metabolic Pathways

  • NNK vs. NNAL: NNK undergoes α-hydroxylation (activation to DNA-adduct-forming intermediates) and carbonyl reduction (detoxification to NNAL) . NNAL is further metabolized via glucuronidation (detoxification) or re-oxidation back to NNK, contributing to prolonged carcinogen exposure .
  • NNN: Metabolized via hydroxylation to release 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), a DNA adduct precursor .

Carcinogenic Potency

  • NNK : Most potent TSNA in rodent models; induces lung tumors at doses as low as 0.5 ppm in drinking water (27/30 rats at 5.0 ppm) .
  • NNAL: Retains carcinogenicity, causing lung tumors in 26/30 rats and pancreatic tumors in 8/30 rats at 5.0 ppm .
  • NNN : Primarily associated with oral and esophageal cancers; pancreatic tumor induction observed in 4/30 rats .

Biomarker Utility

  • NNAL : Gold-standard biomarker for NNK exposure due to specificity and stability; urinary total NNAL correlates with NNK uptake .
  • NNN : Measured as "total NNN" (free + glucuronide) in urine but less validated than NNAL .
  • Cotinine: Nicotine metabolite; less specific for carcinogen exposure than NNAL .

Key Research Findings

Enantiomer-Specific Effects :

  • The (S)-enantiomer of NNAL is retained longer in rat tissues and exhibits higher tumorigenicity than the (R)-form .
  • Human hepatic microsomes metabolize NNAL enantiomers at varying rates, influencing individual cancer risk .

Species-Specific Metabolism :

  • Mice primarily reduce NNK to NNAL, whereas humans show greater α-hydroxylation, increasing DNA adduct formation .

Synergistic Carcinogenesis: Co-exposure to NNAL and N'-nitrosonornicotine (NNN) enhances HPB-DNA adduct formation in lung tissue .

Data Tables

Table 1: Urinary Biomarker Comparison

Biomarker Parent Compound Detection Range (Smokers) Specificity to Tobacco Key Reference
Total NNAL NNK 0.23–6.5 µg/24 h High
Total NNN NNN 0.1–1.2 µg/24 h Moderate
Cotinine Nicotine 50–500 ng/mL Low

Table 2: Tumor Incidence in F344 Rats (5.0 ppm Dose)

Compound Lung Tumors (%) Pancreatic Tumors (%)
NNK 90 30
NNAL 87 27
NNN 37 13
Control 7.5 0

Data adapted from .

Biological Activity

(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, commonly referred to as NNAL, is a significant metabolite of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This compound is of particular interest due to its potent biological activity and association with tobacco-related cancers, particularly lung cancer. This article reviews the biological activity of NNAL, highlighting its metabolism, carcinogenic potential, and relevance as a biomarker for tobacco exposure.

Metabolism and Detection

NNAL is primarily formed through the metabolic conversion of NNK in both humans and rodents. It can undergo further glucuronidation, resulting in various conjugated forms that are excreted in urine. The detection of total NNAL (the sum of NNAL and its glucuronides) serves as a reliable biomarker for assessing tobacco exposure. A study developed a sensitive liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method for quantifying NNAL in blood samples, demonstrating the compound's presence even in low concentrations .

Table 1: Summary of Analytical Methods for NNAL Detection

MethodSample TypeDetection LimitKey Findings
LC-ESI-MS/MSBloodSub-femtomoleHigh sensitivity; effective for small blood volumes
Gas ChromatographyUrineVariesTraditional method; less sensitive compared to LC-ESI-MS/MS
HPLC with Nitrosamine DetectionUrineVariesAccurate but less commonly used

Carcinogenicity

Research indicates that NNAL exhibits significant carcinogenic properties. In animal studies, both enantiomers of NNAL were shown to induce lung tumors when administered to rats. The incidence of lung adenomas and carcinomas was notably high, particularly with racemic NNAL and NNK treatments . The formation of DNA adducts—alterations in DNA structure caused by the binding of carcinogenic compounds—was also observed in treated animals, further supporting NNAL's role as a potent carcinogen.

Table 2: Carcinogenicity Study Results

CompoundDose (ppm)Tumor Incidence (%)DNA Adducts Detected
NNK5HighO2-POB-dThd, O6-Me-Gua
Racemic NNAL10HighO2-POB-dThd, O6-Me-Gua
(S)-NNAL5Equivalent to RacemicO2-POB-dThd
(R)-NNAL5Equivalent to RacemicO2-POB-dThd

Biomarker for Tobacco Exposure

NNAL serves as a crucial biomarker for assessing exposure to tobacco smoke. A study involving infants exposed to environmental tobacco smoke found detectable levels of total NNAL in 46.5% of the subjects tested, indicating significant uptake of this carcinogen . The mean levels detected were higher than those reported in other studies, underscoring the potential risk associated with early-life exposure to tobacco smoke.

Case Studies

  • Infant Exposure to Environmental Tobacco Smoke : A study quantified total NNAL in the urine of infants living with smoking parents. The findings revealed that higher cigarette consumption correlated with increased levels of NNAL, suggesting that infants are at heightened risk for carcinogen exposure due to their proximity to smokers .
  • Biomarker Validation : Another research effort aimed at establishing robust methods for simultaneous analysis of urinary biomarkers demonstrated that NNAL levels could accurately reflect tobacco exposure in various populations, including smokers and those exposed secondhand . The study highlighted the importance of accurate biomarker measurement for public health interventions.

Q & A

What methodologies are recommended for quantifying NNAL in biological samples to assess tobacco exposure?

Basic Research Question
NNAL is a tobacco-specific nitrosamine metabolite used as a biomarker for tobacco carcinogen uptake. The gold standard involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated NNAL) for precision. Urine samples require solid-phase extraction (SPE) to isolate NNAL and its glucuronide conjugate (NNAL-Gluc). Creatinine adjustment is critical to normalize urinary dilution variations . For large-scale studies (e.g., NHANES), protocols include freeze-thaw stability tests and validation against certified reference materials to ensure reproducibility .

How does NNAL relate metabolically to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and what experimental models are used to study this pathway?

Basic Research Question
NNAL is the primary reduced metabolite of NNK, formed via carbonyl reduction mediated by enzymes like 11β-hydroxysteroid dehydrogenase 2 (HSD11B2) and CYP450 isoforms. In vitro models include human bronchial epithelial cell lines and mouse lung microsomes to characterize kinetics (e.g., Km values for NNK metabolism). Apparent Km values for NNAL formation in A/J mouse lung microsomes are ~2540 µM, indicating low enzymatic affinity . Studies often pair LC-MS/MS with stable isotope tracers to track metabolic flux .

What advanced analytical techniques enable chiral resolution of NNAL enantiomers, and why is stereochemistry significant in carcinogenesis studies?

Advanced Research Question
(S)-NNAL is the carcinogenically active enantiomer, requiring chiral separation techniques such as:

  • Chiral capillary electrophoresis (CE) with cyclodextrin-based buffers for enantiomeric resolution in human bronchial cell lysates .
  • Normal-phase liquid chromatography coupled to direct analysis in real-time mass spectrometry (NPLC-DART-MS) , achieving linearity (R² = 0.999–1.000) and repeatability (RSD 4.7–5.6%) .
    Enantiomer-specific adduct formation with DNA (e.g., pyridylhydroxybutyl (PHB)-DNA adducts) is studied using chiral stationary phases in LC-MS/MS to assess stereospecific carcinogenic mechanisms .

How can researchers design longitudinal studies to evaluate NNAL’s role in lung cancer risk while addressing metabolic variability?

Advanced Research Question
Prospective cohort designs with pre-disease biospecimen collection are optimal, as seen in studies linking NNAL to lung cancer (HR = 1.57 per SD increase in total NNAL) . Key considerations:

  • Time-resolved urine sampling (e.g., baseline, 4-, 12-, and 24-week intervals) to account for NNAL’s persistence post-cessation .
  • Adjustment for CYP2A6/CYP2A13 polymorphisms , which influence NNK→NNAL metabolic activation .
  • Integration of DNA adductomics (e.g., PHB-dAdo adducts via LC-MS/MS) to link exposure to genotoxic endpoints .

What are the challenges in reconciling contradictory data on NNAL’s association with cancer subtypes, and how can they be resolved?

Advanced Research Question
Discrepancies arise from:

  • Relative vs. absolute quantification : Agnostic metabolomics platforms often miss NNAL due to detection limits (<1000 Da) or lack of targeted assays .
  • Tumor heterogeneity : Microsatellite instability (MSI) subtypes may show stronger NNAL associations, but subtype-specific data are often unavailable .
    Solutions include targeted LC-MS/MS panels for NNAL/NNAL-Gluc and stratified analysis by tumor molecular profiles. Cross-validation with in vitro mutagenicity assays (e.g., Ames tests with S9 liver fractions) clarifies dose-response relationships .

What methodological advancements improve detection of NNAL-derived DNA adducts in target tissues?

Advanced Research Question
NNAL forms PHB-DNA adducts via metabolic activation to pyridyloxobutyl (POB) intermediates. Cutting-edge approaches include:

  • On-line SPE coupled to nano-LC-MS/MS for picogram-level adduct detection in lung/liver DNA .
  • Stable isotope dilution with [Pyridine-D4]N6-POB-dAdo to correct for matrix effects .
  • In vitro organoid models exposed to NNK/NNAL to simulate adduct accumulation in human bronchial tissue .

How do sample preparation protocols impact NNAL quantification accuracy in environmental and biological matrices?

Basic Research Question
NNAL in dust or airborne particulates requires toluene-based extraction (e.g., 50 mg/L in toluene) followed by SPE cleanup to remove interferents like nicotine . For urine, enzymatic hydrolysis (β-glucuronidase) is essential to free NNAL from glucuronide conjugates. Storage at –70°C prevents degradation, while freeze-thaw cycles >3 significantly alter recovery rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.